6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperidine ring with a hydroxy-substituted chromenone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through the reaction of 2-ethylpiperidine with appropriate alkylating agents.
Construction of the Chromenone Core: This step involves cyclization reactions that form the chromenone structure.
Coupling of the Piperidine and Chromenone Units: The final step involves coupling the piperidine ring with the chromenone core under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-methylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 6-((2-ethylpiperidin-1-yl)methyl)-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
The unique combination of the piperidine ring and the hydroxy-substituted chromenone core distinguishes 6-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one from other similar compounds
Properties
IUPAC Name |
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-2-13-6-3-4-11-21(13)12-17-18(22)10-9-15-14-7-5-8-16(14)20(23)24-19(15)17/h9-10,13,22H,2-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIWKNMSSSUFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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